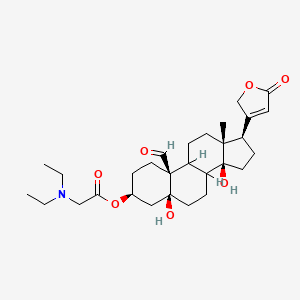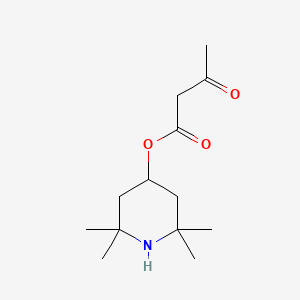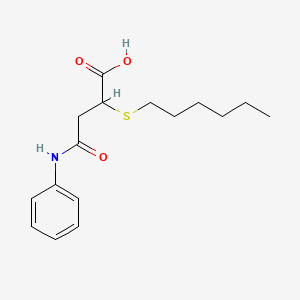
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid is an organic compound that features an anilino group, a hexylsulfanyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid typically involves the reaction of aniline with a suitable precursor that introduces the hexylsulfanyl group. One common method involves the use of hexylthiol and a carbonyl-containing compound to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted anilino derivatives.
Applications De Recherche Scientifique
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hexylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Anilino-2-(methylsulfanyl)-4-oxobutanoic acid
- 4-Anilino-2-(ethylsulfanyl)-4-oxobutanoic acid
- 4-Anilino-2-(propylsulfanyl)-4-oxobutanoic acid
Uniqueness
4-Anilino-2-(hexylsulfanyl)-4-oxobutanoic acid is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
64120-68-9 |
|---|---|
Formule moléculaire |
C16H23NO3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-anilino-2-hexylsulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C16H23NO3S/c1-2-3-4-8-11-21-14(16(19)20)12-15(18)17-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
PIGAGDWQISLNHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC(CC(=O)NC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


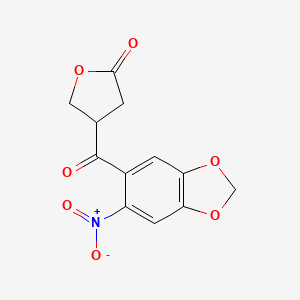
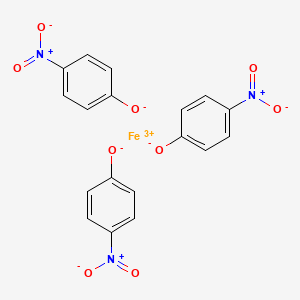

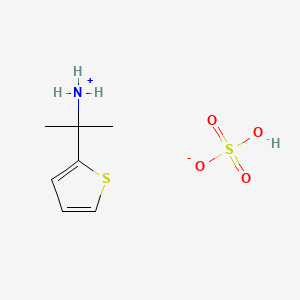
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
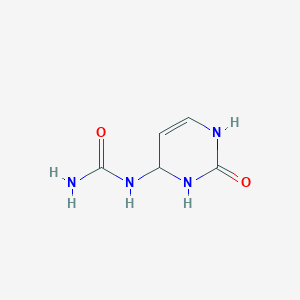
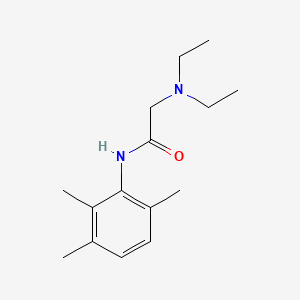
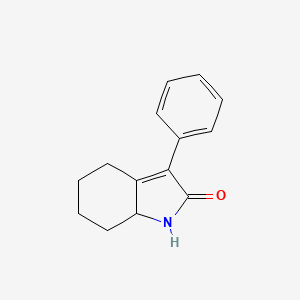
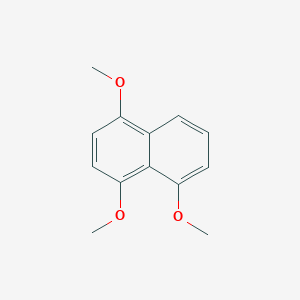
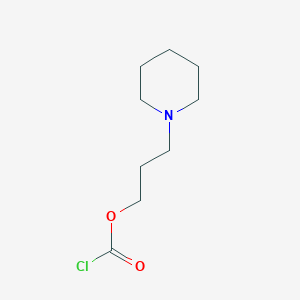
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
